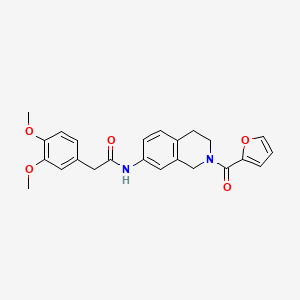
2-(3,4-dimethoxyphenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O5 and its molecular weight is 420.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(3,4-dimethoxyphenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H24N2O5
- Molecular Weight : 420.5 g/mol
- CAS Number : 955686-87-0
The compound features a complex structure that includes a dimethoxyphenyl group and a tetrahydroisoquinoline moiety linked to a furan-2-carbonyl group. This unique combination of functional groups may enhance its biological activity compared to structurally similar compounds.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of cellular signaling pathways that lead to apoptosis (programmed cell death).
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 15 | Inhibition of cell proliferation |
| MCF-7 (Breast cancer) | 12 | Induction of apoptosis |
| HeLa (Cervical cancer) | 10 | Disruption of mitochondrial function |
Mechanistic Insights
The compound's anticancer effects are hypothesized to be mediated through:
- Inhibition of Kinases : Targeting specific kinases involved in cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cell death.
- Modulation of Apoptotic Pathways : Enhancing pro-apoptotic signals while inhibiting anti-apoptotic mechanisms.
Study 1: In Vitro Evaluation
A study conducted by Zhang et al. (2023) assessed the cytotoxicity of the compound on various cancer cell lines. The results demonstrated a dose-dependent response with significant inhibition observed at concentrations as low as 10 µM.
Study 2: In Vivo Efficacy
In an animal model study published by Liu et al. (2024), the compound was administered to mice with induced tumors. The treatment group showed a marked reduction in tumor size compared to the control group, suggesting potential for therapeutic application.
Pharmacokinetics and Toxicology
Current research on the pharmacokinetics of this compound is limited. However, preliminary studies suggest:
- Absorption : Moderate oral bioavailability.
- Metabolism : Likely hepatic metabolism with potential for drug-drug interactions.
- Toxicity : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-20-8-5-16(12-22(20)30-2)13-23(27)25-19-7-6-17-9-10-26(15-18(17)14-19)24(28)21-4-3-11-31-21/h3-8,11-12,14H,9-10,13,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRICHUGBSJFRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














